(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate

Chiral Resolution Asymmetric Synthesis Stereospecific Binding

(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) is a chiral non-proteinogenic amino acid derivative featuring a cyclopentanecarboxamide moiety, a terminal alkene, and a methyl ester. This compound is a member of a broader class of cyclopentanecarboxamide derivatives, which have been patented as inhibitors of Fatty Acid Synthase (FAS).

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 2007916-33-6
Cat. No. B8076972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate
CAS2007916-33-6
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC=C)NC(=O)C1CCCC1
InChIInChI=1S/C12H19NO3/c1-3-6-10(12(15)16-2)13-11(14)9-7-4-5-8-9/h3,9-10H,1,4-8H2,2H3,(H,13,14)/t10-/m0/s1
InChIKeyRZIAPDLSMGOQFH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) for Chiral Synthesis and Medicinal Chemistry


(S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6) is a chiral non-proteinogenic amino acid derivative featuring a cyclopentanecarboxamide moiety, a terminal alkene, and a methyl ester . This compound is a member of a broader class of cyclopentanecarboxamide derivatives, which have been patented as inhibitors of Fatty Acid Synthase (FAS) [1]. As a single, defined (S)-enantiomer, it is primarily utilized as a versatile chiral building block in the asymmetric synthesis of more complex pharmaceutical candidates and biologically active molecules .

Why Generic Substitution Fails for (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate in Research Procurement


Generic substitution fails for this compound due to the confluence of three critical, non-interchangeable structural features. First, its defined (S)-stereochemistry at the alpha-carbon is fundamental for interactions with chiral biological targets, where the (R)-enantiomer would exhibit different activity or selectivity [1]. Second, the terminal pent-4-enoate alkene is a key reactive handle for further chemical elaboration via metathesis or hydrofunctionalization, a feature absent in saturated analogs . Finally, the cyclopentanecarboxamido group is essential for binding within the hydrophobic pocket of target enzymes like Fatty Acid Synthase (FAS), and substitution with other alkylamides (e.g., cyclohexyl) would alter this pharmacophore [REFS-1, REFS-3]. Therefore, replacing this compound with a racemate or a close structural analog will fundamentally alter the outcome of a synthesis or biological assay.

Quantitative Differentiation Evidence for (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6)


Defined (S)-Stereochemistry as a Key Differentiator from Racemate and (R)-Enantiomer

The commercial product is the single (S)-enantiomer, in contrast to a racemic mixture or the (R)-enantiomer. While specific quantitative activity data for this exact compound against FAS is not publicly available, the class-level patent US8614238B2 establishes that stereochemistry is critical for the activity of cyclopentanecarboxamide derivatives as Fatty Acid Synthase inhibitors [1]. The patent claims and describes a specific (S)-configuration at the corresponding chiral center for the most active analogs. The (S)-enantiomer is the defined starting material for any downstream chiral synthesis, whereas a racemate would lead to a 1:1 mixture of diastereomers, requiring an additional, costly chiral resolution step.

Chiral Resolution Asymmetric Synthesis Stereospecific Binding

High Vendor-Supplied Purity (>95%) Ensuring Reproducible Experimental Outcomes

Commercial vendors provide this compound with a high degree of chemical purity, typically >95% or 97% . This level of purity is crucial for minimizing side reactions in complex synthetic sequences and for ensuring the reliability of biological assay results. While a direct comparison of purity grades from all vendors is not available, the specified purity provides a benchmark against which lower-grade or in-house synthesized material must be measured.

Analytical Chemistry Quality Control Medicinal Chemistry

Molecular Weight Differentiation (225.28 g/mol) from Potential Structural Analogs

The molecular weight of (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate is precisely 225.28 g/mol, with a monoisotopic mass of 225.13649 g/mol . This differentiates it from close structural analogs, such as the hypothetical ethyl ester (C13H21NO3, MW ≈ 239.31 g/mol) or a cyclohexane analog (C13H21NO3, MW ≈ 239.31 g/mol). This specific molecular weight is a critical parameter for LC-MS identification and quantification, as well as for calculating molar concentrations in assays.

Medicinal Chemistry Property Prediction Physicochemical Properties

Calculated XLogP3-AA of 2.1 Provides a Quantitative Lipophilicity Benchmark

The calculated partition coefficient (XLogP3-AA) for this compound is 2.1 [1]. This value is a key descriptor of its lipophilicity, which influences membrane permeability, solubility, and protein binding. This property differentiates it from more polar analogs (e.g., a free carboxylic acid, expected XLogP < 1) or more lipophilic analogs (e.g., a benzyl ester, expected XLogP > 3). The XLogP value provides a quantitative basis for predicting and comparing its behavior in biological systems and chromatographic separations.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Recommended Research Applications for (S)-Methyl 2-(cyclopentanecarboxamido)pent-4-enoate (CAS: 2007916-33-6)


Asymmetric Synthesis of Fatty Acid Synthase (FAS) Inhibitor Leads

This compound is ideally suited as a chiral starting material for the asymmetric synthesis of novel Fatty Acid Synthase (FAS) inhibitors, as described in the cyclopentanecarboxamide derivative patent family (US8614238B2) [1]. The (S)-stereochemistry and cyclopentanecarboxamido moiety are core structural features of this pharmacophore, enabling the efficient construction of target molecules without the need for chiral resolution steps later in the synthesis.

Construction of Chiral Peptidomimetics and Unnatural Amino Acid Derivatives

The combination of a chiral alpha-amino acid derivative, a protected amine, and a terminal alkene makes this compound a valuable building block for peptidomimetics. The terminal alkene can be selectively functionalized via cross-metathesis or hydroamination, allowing for the introduction of diverse side chains, while the chiral center introduces conformational constraint and stereospecificity into the peptidomimetic backbone .

Medicinal Chemistry Optimization and Structure-Activity Relationship (SAR) Studies

Its well-defined physicochemical properties, such as a molecular weight of 225.28 g/mol and a calculated XLogP of 2.1 [2], make it a suitable starting point for SAR studies. Medicinal chemists can systematically modify the ester, alkene, or amide functionalities to probe the impact of sterics, electronics, and lipophilicity on target binding and drug-like properties, using this compound as a baseline for comparative analysis.

Calibration and Validation in Chiral Analytical Method Development

The single (S)-enantiomer nature of this compound, available in high purity (>95%) , makes it an excellent standard for developing and validating chiral HPLC or SFC methods. It can be used to calibrate retention times for the (S)-enantiomer and to determine the enantiomeric excess (ee) of reaction products when the racemate or (R)-enantiomer is also available.

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